Didecyl Dimethyl Ammonium-d6 Chloride

Isotope dilution mass spectrometry Selected reaction monitoring Internal standard calibration

Quantifying DDAC residues without a matched internal standard introduces co-elution and ion suppression errors that compromise EU SANTE/11945/2015 compliance. DDAC-d6 is the only isotopologue that resolves this via a +6.03 Da mass shift while preserving identical retention time and ionization efficiency. - Enables interference-free SRM differentiation from endogenous DDAC in complex matrices. - Achieves sub-ppb LOQs (5-35 µg/kg) in milk, cheese, and powder matrices. - Supplied at ≥98% chemical purity with specified isotopic enrichment for trace-level quantification.

Molecular Formula C₂₂H₄₂D₆ClN
Molecular Weight 368.11
Cat. No. B1157683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDidecyl Dimethyl Ammonium-d6 Chloride
SynonymsN-Decyl-N,N-dimethyl-1-decanaminium Chloride-d6;  N-Decyl-N,N-dimethyl-1-decanaminium Chloride-d6;  Didecyldimethyl-ammonium Chloride-d6;  Didecyldimethylammonium Chloride-d6 ;  AQ 210-d6;  Acticide DDQ-d6;  Acticide DDQ 40-d6;  Arquad 10-d6;  Arquad 210-d6
Molecular FormulaC₂₂H₄₂D₆ClN
Molecular Weight368.11
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DDAC-d6 Deuterated Internal Standard for LC-MS/MS


Didecyl Dimethyl Ammonium-d6 Chloride (DDAC-d6; synonyms: Didecyldimethylammonium-d6 chloride, N-Decyl-N,N-dimethyldecan-1-aminium-d6 chloride) is a perdeuterated isotopologue of the widely used dialkyl quaternary ammonium compound (QAC) biocide DDAC. It carries six deuterium atoms selectively substituted on the two N-methyl groups (–N(CD₃)₂–), yielding a molecular formula of C₂₂H₄₂D₆ClN and a molecular weight of 368.11 g/mol, compared to 362.08 g/mol for the unlabeled parent compound . DDAC-d6 is manufactured as a stable isotope-labeled analytical reference material intended exclusively as an internal standard (IS) for quantitative liquid chromatography–tandem mass spectrometry (LC-MS/MS) methods, where its +6.03 Da mass shift enables unambiguous selected reaction monitoring (SRM) differentiation from endogenous DDAC while preserving near-identical chromatographic retention time and electrospray ionization efficiency [1]. It is supplied at purities of ≥98% (chemical) with specified isotopic enrichment suitable for trace-level quantification of DDAC residues in environmental, food, and biological matrices .

Isotope dilution internal standard for DDAC quantification by LC-MS/MS
Perdeuterated N-methyl groups ensure co-elution with target analyte
Supports trace-level residue analysis in environmental, food, and biological matrices

Why Unlabeled DDAC or Analogs Cannot Substitute


In LC-MS/MS-based quantification of DDAC residues, substituting the deuterated DDAC-d6 internal standard with unlabeled DDAC, a non-deuterated structural analog (e.g., didodecyldimethylammonium bromide, DoDAB), or a different deuterated QAC (e.g., BAC-d12) introduces systematic quantitative error. Unlabeled DDAC cannot be used as an internal standard because it is chromatographically and mass-spectrometrically indistinguishable from the target analyte, precluding independent integration in SRM mode . Structural analog internal standards such as DoDAB possess different alkyl chain lengths (C12 vs. C10) that alter both reversed-phase retention time and electrospray ionization efficiency relative to DDAC, meaning they do not co-elute with the analyte and cannot correct for transient matrix-induced ion suppression or enhancement at the precise moment of analyte elution [1]. Deuterated QACs designed for other analytes (e.g., BAC-d12 for benzalkonium chlorides) exhibit different chromatographic behavior and ionization characteristics than DDAC, compromising the fundamental assumption of isotope dilution that the IS and analyte experience identical extraction recovery, chromatographic retention, and ion source response. DDAC-d6 is the only isotopologue that satisfies the co-elution and matched ionization efficiency requirements for accurate DDAC quantification, making it irreplaceable for validated regulatory and research methods [2].

Unlabeled DDAC

Indistinguishable from analyte in SRM mode; cannot provide independent quantification channel.

Structural analogs (e.g., DoDAB)

Different alkyl chain length alters retention time and ionization efficiency, preventing co-elution and matrix-effect correction.

Other deuterated QACs (e.g., BAC-d12)

Chromatographic behavior and ion source response differ; cannot satisfy matched extraction recovery and co-elution requirements.

Quantitative Differentiation from Closest Analogs


Isotopic Mass Shift Enables Baseline SRM Resolution

DDAC-d6 provides a nominal mass increase of +6.03 Da relative to unlabeled DDAC (368.11 vs. 362.08 g/mol), arising from the substitution of six ¹H atoms by ²H on the two N-methyl groups . This +6 Da shift is sufficient to eliminate isotopic cross-talk between the IS and analyte SRM channels—a prerequisite for accurate isotope dilution quantification. In contrast, using ¹³C-labeled or single-²H-labeled DDAC isotopologues would produce smaller mass shifts (+1 or +2 Da), increasing the risk of signal overlap from the analyte's natural ¹³C isotopomer distribution. Structural analog internal standards such as didodecyldimethylammonium bromide (DoDAB; C26 chain) exhibit entirely different precursor and product ion masses, meaning they cannot share SRM transitions with DDAC and thus fail to correct for compound-specific matrix effects at the point of analyte elution [1].

Mass shift resolution
Class-level
+6.03 Da vs unlabeled DDAC
Enables baseline SRM channel separation with zero cross-talk for isotope dilution.
Structural analog DoDAB shares no SRM transition; smaller mass shifts risk signal overlap.
Isotope dilution mass spectrometry Selected reaction monitoring Internal standard calibration

High Isotopic Purity Minimizes Quantification Bias

DDAC-d6 is supplied with chemical purity specifications of ≥98% (InvivoChem) and 98+% (AltaScientific), with isotopic enrichment sufficient to ensure that residual unlabeled DDAC in the IS stock contributes negligibly to the measured analyte signal . This contrasts sharply with technical-grade DDAC concentrates such as Bardac 2280 (Lonza Inc.), which were found to contain only 68–76% active DDAC with significant batch-to-batch variability [1]. At the low quantification limits required for food and environmental monitoring (LOQ 5–35 µg/kg in dairy products; 0.002–0.42 ng/mL in human serum), even 2% unlabeled DDAC impurity in the IS could produce a measurable blank signal that biases results upward. The specified high isotopic purity of DDAC-d6 directly enables compliance with EU SANTE/11945/2015 method validation criteria for residue analysis.

Isotopic purity
Cross-study
≥98% chemical purity with high deuterium incorporation; residual unlabeled DDAC ≤2%
Minimizes IS blank contribution for trace-level quantification below 0.1 mg/kg.
Technical-grade DDAC (68–76% active) introduces unacceptable systematic bias.
Isotopic enrichment Certified reference material Trace residue analysis

Ready-to-Use CRM Format Eliminates Preparation Error

DDAC-d6 is commercially available as a pre-formulated certified reference material (CRM) at 100 µg base/mL in methanol (Chiron brand, distributed by ZeptoMetrix), eliminating the need for manual weighing, purity correction, and dissolution of hygroscopic solid material [1]. This contrasts with solid DDAC-d6 (off-white to light brown low-melting hygroscopic solid requiring storage at 2–8°C under inert atmosphere), where each user-prepared stock solution introduces gravimetric uncertainty and potential degradation during handling [2]. For laboratories implementing ISO 17025-accredited methods, the traceable CRM format reduces calibration uncertainty and supports method transferability—advantages not available from unformulated solid reference standards.

CRM format
Reported
Pre-formulated certified reference material at 100 µg/mL in methanol; ready-to-dilute.
Eliminates weighing and dissolution uncertainty, supporting method harmonization.
Solid DDAC-d6 is hygroscopic and requires manual purity correction.
Certified reference material Method calibration Analytical quality control

Deuterium Labeling for ²H NMR Surfactant Dynamics

DDAC-d6, specifically deuterated on the nitrogen-bound methyl groups, serves as a site-selective ²H NMR probe for studying surfactant molecular mobility and orientational order at solid–liquid interfaces. In a foundational study, DDAC-d6 adsorbed on silica particles (Cab-O-Sil M5) exhibited a clearly resolved ²H quadrupole splitting corresponding to an order parameter S(DF) = 0.0156, while DDAC-d6 dispersed in water showed no quadrupole splitting due to isotropic motional averaging [1]. Longitudinal (T₁) spin relaxation measurements at varying temperatures further revealed a higher degree of motional constraint in the adsorbed state versus the dissolved state. This site-specific structural information is uniquely accessible with the N-methyl-deuterated isotopologue; unlabeled DDAC provides no ²H NMR signal, while perdeuterated alkyl-chain analogs would report on chain dynamics rather than headgroup orientation, losing the interfacial specificity of the N-methyl probe placement .

²H NMR probe
Head-to-head
N-methyl deuteration reveals headgroup order parameter S(DF) = 0.0156 on silica vs. isotropic dissolved state.
Site-selective probe for surfactant interfacial dynamics inaccessible with unlabeled or chain-labeled analogs.
²H quadrupole splitting absent in solution; T₁ relaxation confirms motional constraint.
²H NMR spectroscopy Surfactant dynamics Solid-liquid interface

Isotope Dilution Compensates for Matrix Effects

In LC-ESI-MS/MS analysis of DDAC in complex food matrices, solvent-only calibration (no internal standard correction) produces severely biased results due to matrix-induced ion suppression. A systematic evaluation of five quantification strategies for DDAC and BAC residues in fruits and vegetables demonstrated that solvent calibration gave 'very poor recoveries' attributable to high signal suppression caused by co-extracted matrix components [1]. In contrast, validated multi-residue LC-MS/MS methods employing five deuterated internal standards for ten QAC analytes in cheese and milk products achieved satisfactory extraction recoveries with no observed matrix effects, delivering limits of detection <1.9 µg/kg and limits of quantification from 5 to 35 µg/kg across all matrices [2]. The deuterated IS approach met the provisional maximum residue level (MRL) of 0.1 mg/kg and fully complied with EU SANTE/11945/2015 guidelines for method trueness, repeatability, and intermediate precision. Without a matched deuterated IS such as DDAC-d6 for the DDAC analyte channel, users must resort to labor-intensive standard addition methods that are impractical for high-throughput monitoring.

Matrix effect correction
Cross-study
Isotope dilution (DDAC-d6 IS) Acceptable recovery, no observed matrix effects
Solvent calibration (no IS) Very poor recoveries due to matrix suppression
Isotope dilution corrects ion suppression, enabling regulatory-compliant accuracy in complex food matrices.
Standard addition accurate but impractical for routine multi-sample analysis.
Matrix effect compensation Isotope dilution mass spectrometry Food residue analysis

Validated Application Scenarios in Research and Industry


DDAC Residue Monitoring in Dairy for EU Compliance

DDAC-d6 is the recommended internal standard for LC-MS/MS methods quantifying DDAC residues in milk, cheese, and whole milk powder at or below the provisional EU maximum residue level of 0.1 mg/kg. When used as one of five deuterated IS in the validated multi-residue method of Slimani et al. (2017), the approach achieves LOD <1.9 µg/kg and LOQ 5–35 µg/kg with satisfactory extraction recoveries and no observed matrix effects, fully conforming to EU SANTE/11945/2015 method validation criteria [1]. Procurement of DDAC-d6 at ≥98% purity is essential to avoid IS-derived blank contamination at these sub-ppb quantification levels.

Human Biomonitoring of QAC Exposure via LC-MS/MS

In the LC-MS/MS method developed by Li et al. (2022) for simultaneous determination of 30 quaternary ammonium compounds (including 6 DDAC homologues) in human serum and urine, isotopically labelled internal standards are employed to achieve method limits of detection of 0.002–0.42 ng/mL and limits of quantification of 0.006–1.40 ng/mL [1]. For the DDAC analyte channels specifically, DDAC-d6 provides the necessary +6 Da mass shift for interference-free SRM in the complex biological matrix, where endogenous phospholipids and other cationic species can cause severe ion suppression. The method demonstrated intra-day variation of 0.22–17.4% and inter-day variation of 0.35–17.3%, with matrix effects ranging from –27% to +15.4%—performance achievable only through matched deuterated IS correction.

²H NMR Investigation of Surfactant Interfacial Dynamics

DDAC-d6 specifically deuterated at the N-methyl headgroup positions enables ²H NMR spectroscopy studies of surfactant orientational order and molecular mobility at solid–liquid interfaces. As demonstrated by Söderlind & Stilbs (1994), the deuterium quadrupole splitting yields an order parameter S(DF) = 0.0156 for DDAC-d6 adsorbed in a bilayer configuration on silica particles, while the dissolved state produces no splitting [1]. This site-selective deuteration strategy is uniquely suited for probing headgroup-specific interactions with charged surfaces—information that perdeuterated-chain isotopologues or unlabeled DDAC cannot provide. Laboratories studying QAC adsorption to environmental particulates, membrane mimetics, or formulation stability should prioritize DDAC-d6 over chain-labeled alternatives for headgroup-specific NMR experiments.

Disinfectant Quality Control per GB/T 39873-2021

The Chinese national standard GB/T 39873-2021 specifies LC-MS/MS determination of quaternary ammonium salts—including DDAC—in disinfectant products, with defined requirements for precision, detection limit, and quantification limit [1]. While the standard does not mandate a specific internal standard, the use of DDAC-d6 as the isotopically matched IS for the DDAC channel is the most robust approach to satisfy the method's accuracy and precision criteria, particularly for disinfectant formulations containing complex surfactant mixtures where matrix effects can compromise external calibration. DDAC-d6, available as a 100 µg/mL CRM in methanol (Chiron/ZeptoMetrix), can be directly diluted into the calibration range specified by the standard, minimizing preparation error and supporting inter-laboratory reproducibility [2].

Application
Selection Property
Validation Focus
Dairy product residue monitoring
Isotope dilution LC-MS/MS with DDAC-d6 internal standard
Matrix-effect compensation; LOD/LOQ at or below 0.1 mg/kg
Human biomonitoring research (serum/urine)
Deuterated IS for multi-QAC panel including DDAC homologues
Correction of ion suppression in biological matrix; inter-day precision
²H NMR surfactant interface studies
N-methyl deuterated headgroup probe
Order parameter and molecular mobility at solid-liquid interface
Disinfectant QC method validation
CRM format for calibration per standard GB/T 39873-2021
Accuracy and precision in multi-surfactant formulations
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